Product packaging for 2-Cyclobutoxy-5-iodoaniline(Cat. No.:)

2-Cyclobutoxy-5-iodoaniline

Cat. No.: B13268231
M. Wt: 289.11 g/mol
InChI Key: VIVRASWXCPZHAI-UHFFFAOYSA-N
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Description

2-Cyclobutoxy-5-iodoaniline is an organic compound with the molecular formula C 10 H 12 INO and a molecular weight of 289.11 g/mol . Its structure features an aniline group substituted with an iodine atom at the 5-position and a cyclobutoxy group at the 2-position, making it a valuable intermediate in synthetic organic chemistry . The compound is classified with the CAS Registry Number 1479821-82-3 . This chemical serves as a versatile building block, particularly in the synthesis of more complex molecules for pharmaceutical and agrochemical research . Iodoaniline derivatives are frequently employed in cross-coupling reactions and as precursors for functionalized anilines. The presence of both the iodine and the amine group on the aromatic ring allows for further selective transformations, enabling researchers to construct a diverse array of nitrogen-containing compounds . For Research Use Only. This product is intended for laboratory research purposes and is not intended for diagnostic, therapeutic, or consumer use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12INO B13268231 2-Cyclobutoxy-5-iodoaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12INO

Molecular Weight

289.11 g/mol

IUPAC Name

2-cyclobutyloxy-5-iodoaniline

InChI

InChI=1S/C10H12INO/c11-7-4-5-10(9(12)6-7)13-8-2-1-3-8/h4-6,8H,1-3,12H2

InChI Key

VIVRASWXCPZHAI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=C(C=C(C=C2)I)N

Origin of Product

United States

Chemical Reactivity and Transformative Potential of 2 Cyclobutoxy 5 Iodoaniline

Reactivity at the Aromatic C-Iodo Bond

The iodine substituent on the aromatic ring of 2-Cyclobutoxy-5-iodoaniline is the primary site of reactivity for numerous transformations. The C-I bond is relatively weak compared to C-Br and C-Cl bonds, making it highly susceptible to oxidative addition to low-valent transition metal catalysts, most notably palladium(0). This reactivity is the cornerstone of its application in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. For a substrate like this compound, these reactions offer a direct and efficient pathway to elaborate the aromatic core. The general catalytic cycle for these transformations typically involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with a suitable coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. researchgate.netuwindsor.ca

The Suzuki-Miyaura reaction is a versatile method for constructing biaryl structures by coupling an organohalide with an organoboron compound. mdpi.commdpi.com In the case of this compound, the C-I bond readily undergoes oxidative addition to a Pd(0) catalyst. The resulting organopalladium(II) intermediate then reacts with an arylboronic acid or its ester derivative in the presence of a base. This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. mdpi.comsigmaaldrich.com

The reaction typically employs a palladium source like Pd(OAc)₂ or Pd(PPh₃)₄, a phosphine (B1218219) ligand to stabilize the catalyst, and a base such as K₂CO₃ or Cs₂CO₃ to facilitate the transmetalation step. mdpi.commdpi.com The choice of ligand, such as sterically demanding biarylphosphines (e.g., SPhos, XPhos), can be crucial for achieving high yields, especially with sterically hindered coupling partners. mdpi.com

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound The following are illustrative examples based on typical conditions for similar substrates.

Coupling Partner (Ar-B(OH)₂) Palladium Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
Phenylboronic acid Pd(OAc)₂ (2) SPhos (4) K₂CO₃ Toluene/H₂O 100 >90
4-Methoxyphenylboronic acid Pd(PPh₃)₄ (5) - Na₂CO₃ Dioxane/H₂O 90 85-95
3-Pyridinylboronic acid Pd₂(dba)₃ (2) XPhos (4) K₃PO₄ THF 80 80-90
2-Thiopheneboronic acid PdCl₂(dppf) (3) - Cs₂CO₃ DMF 100 >90

The Sonogashira coupling provides a powerful means to form a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne. walisongo.ac.id This reaction is fundamental for synthesizing arylalkynes, which are important precursors for many complex molecules and conjugated materials. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI. walisongo.ac.idnih.gov

For this compound, the Sonogashira reaction would involve its coupling with a terminal alkyne in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper(I) co-catalyst, and an amine base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), which also serves as the solvent in some cases. walisongo.ac.id The presence of the aniline (B41778) group in the substrate can sometimes lead to side reactions or catalyst deactivation, requiring careful optimization of reaction conditions. reddit.com

Table 2: Representative Sonogashira Coupling Reactions of this compound The following are illustrative examples based on typical conditions for similar substrates.

Alkyne Coupling Partner Palladium Catalyst (mol%) Co-catalyst (mol%) Base Solvent Temp (°C) Yield (%)
Phenylacetylene Pd(PPh₃)₂Cl₂ (2) CuI (4) TEA THF 60 85-95
Ethynyltrimethylsilane Pd(OAc)₂ (2) / PPh₃ (4) CuI (5) DIPEA DMF 70 80-90
1-Hexyne Pd(PPh₃)₄ (5) CuI (10) TEA Acetonitrile 80 80-90
2-Methyl-3-butyn-2-ol Pd(PPh₃)₂Cl₂ (1.5) CuI (3) TEA Neat RT >95

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, where a C-H bond of the alkene is replaced by the aryl group. mdpi.combeilstein-journals.org This reaction is a key method for creating substituted olefins and is widely used in the synthesis of fine chemicals and pharmaceuticals. mdpi.com The reaction mechanism involves the oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. wikipedia.org

The reaction of this compound with various olefins, such as styrenes or acrylates, would typically require a palladium source (e.g., Pd(OAc)₂), often a phosphine ligand, and a base (e.g., Et₃N, K₂CO₃) to neutralize the hydrogen iodide formed during the reaction. mdpi.comresearchgate.net The regioselectivity and stereoselectivity of the alkene product are important considerations in this reaction.

Table 3: Representative Heck Coupling Reactions of this compound The following are illustrative examples based on typical conditions for similar substrates.

Alkene Coupling Partner Palladium Catalyst (mol%) Ligand/Additive Base Solvent Temp (°C) Yield (%)
Styrene Pd(OAc)₂ (2) P(o-tolyl)₃ (4) Et₃N DMF 100 80-90
n-Butyl acrylate Pd(OAc)₂ (1) - NaOAc DMA 120 >90
1-Octene PdCl₂(PPh₃)₂ (3) - K₂CO₃ Acetonitrile 80 75-85
Cyclohexene Pd(OAc)₂ (5) TBAB K₂CO₃ Water 100 70-80

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines, and has largely replaced harsher classical methods for synthesizing aryl amines. wikipedia.orgbeilstein-journals.org The catalytic cycle is similar to other cross-coupling reactions but involves an amido-palladium intermediate. libretexts.org

For this compound, this reaction offers a pathway to introduce a second, different amino group at the 5-position, leading to substituted phenylenediamine derivatives. The reaction requires a palladium catalyst, a suitable phosphine ligand (often a bulky, electron-rich biarylphosphine like JohnPhos or XPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.orgrsc.org

Table 4: Representative Buchwald-Hartwig Amination Reactions of this compound The following are illustrative examples based on typical conditions for similar substrates.

Amine Coupling Partner Palladium Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
Morpholine Pd₂(dba)₃ (1) XPhos (3) NaOtBu Toluene 100 >95
Aniline Pd(OAc)₂ (2) RuPhos (4) Cs₂CO₃ Dioxane 110 85-95
Benzylamine Pd(OAc)₂ (2) JohnPhos (4) K₃PO₄ t-BuOH 90 80-90
Diphenylamine Pd₂(dba)₃ (1.5) BrettPhos (3) LHMDS THF 80 >90

The Negishi and Stille reactions are powerful palladium-catalyzed cross-couplings that utilize organozinc and organotin reagents, respectively, as the nucleophilic coupling partner. uh.eduwikipedia.org

The Negishi coupling is known for its high reactivity and functional group tolerance, although organozinc reagents can be sensitive to moisture and air. uh.edu The reaction of this compound with an organozinc reagent (R-ZnX) would proceed via a standard catalytic cycle to form a new C-C bond. researchgate.net

The Stille coupling employs organostannanes (R-SnR'₃), which are stable to air and moisture and tolerant of a wide variety of functional groups. wikipedia.orglibretexts.org A key drawback is the toxicity of the tin byproducts, which can complicate purification. The reaction of this compound with an organostannane would be an effective method for forming C(aryl)-C(aryl), C(aryl)-C(vinyl), and other C-C bonds. wikipedia.org

Table 5: Representative Negishi and Stille Coupling Reactions of this compound The following are illustrative examples based on typical conditions for these reaction types.

Reaction Coupling Partner Palladium Catalyst (mol%) Ligand (mol%) Solvent Temp (°C) Yield (%)
Negishi Phenylzinc chloride Pd(PPh₃)₄ (5) - THF 65 80-90
Negishi Alkylzinc bromide PdCl₂(dppf) (3) - DMF/THF 70 75-85
Stille Vinyltributyltin Pd(PPh₃)₄ (2) - Toluene 110 >90
Stille 2-(Tributylstannyl)pyridine Pd₂(dba)₃ (2) P(furyl)₃ (8) Dioxane 100 85-95

Copper-Mediated Coupling Reactions

Copper-catalyzed cross-coupling reactions are fundamental tools for the construction of carbon-heteroatom and carbon-carbon bonds. For this compound, the presence of an aryl iodide moiety makes it an excellent substrate for these transformations.

Ullmann-Type Coupling Strategies

The Ullmann reaction, a classic copper-catalyzed method, is used to form carbon-carbon or carbon-heteroatom bonds, typically requiring high temperatures. doi.org Ullmann-type reactions involve the coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol. doi.orgacs.org The iodo-substituent of this compound makes it a prime candidate for such couplings due to the high reactivity of the carbon-iodine bond.

However, the presence of the free amino group on the aniline ring can complicate these reactions. In related substrates like 2-fluoro-4-iodoaniline, attempts at Ullmann ether synthesis without protection of the amine were unsuccessful. google.com Protecting the amino group, for instance as an amide or carbamate, is often a necessary prerequisite to prevent side reactions and cleavage of the protecting group itself under harsh Ullmann conditions. google.com A more stable protecting group, such as a 2,5-dimethylpyrrole derivative, may be required. google.com Once protected, the resulting N-protected this compound can undergo coupling with various nucleophiles. For instance, coupling with phenols or alcohols yields diaryl or alkyl aryl ethers, respectively. The reaction is typically mediated by a copper(I) salt, such as CuI, often in the presence of a base like potassium carbonate and sometimes a ligand to accelerate the reaction at lower temperatures. nih.govresearchgate.net

Table 1: Representative Ullmann-Type Coupling Reactions of a Protected this compound Derivative

Coupling Partner (Nu-H)Protecting Group (PG)Product
Phenol (B47542)Acetyl2-Cyclobutoxy-5-(phenoxy)acetanilide
MethanolBoctert-butyl (2-cyclobutoxy-5-methoxyphenyl)carbamate
PyrrolidineCbzbenzyl (2-cyclobutoxy-5-(pyrrolidin-1-yl)phenyl)carbamate
Chan-Lam Coupling for Diverse Bond Formation

The Chan-Lam coupling reaction offers a powerful and versatile method for forming aryl carbon-heteroatom bonds under milder conditions than the traditional Ullmann reaction. organic-chemistry.orgwikipedia.org It typically involves the copper-catalyzed coupling of a boronic acid with an amine, alcohol, or other N-H or O-H containing nucleophile, and can often be performed in the presence of air. organic-chemistry.orgalfa-chemistry.com

This compound possesses two functional groups that can participate in Chan-Lam type reactions. The primary amino group can act as the nucleophile, coupling with a variety of aryl- or vinylboronic acids to furnish diarylamines or N-aryl-N-vinylanilines. This transformation is advantageous for building molecular complexity from the amine terminus of the molecule. For example, analogous substrates such as 5-bromo-2-iodo-aniline are known to undergo Chan-Lam coupling with primary or secondary amines. epo.org

Conversely, the iodo group can be converted into a boronic acid or boronate ester. A closely related compound, 2-cyclobutoxy-5-bromobenzoic acid, has been successfully converted to its corresponding boronate ester, 2-cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, demonstrating the compatibility of the 2-cyclobutoxyaryl moiety with borylation conditions. googleapis.com The resulting boronic acid derivative of this compound would be a key intermediate for subsequent Suzuki or Chan-Lam couplings, where it would serve as the aryl source.

Table 2: Potential Chan-Lam Coupling Reactions Involving this compound

Boronic Acid PartnerReaction SiteProduct
Phenylboronic acidAmino groupN-(2-cyclobutoxy-5-iodophenyl)aniline
4-Methoxyphenylboronic acidAmino groupN-(2-cyclobutoxy-5-iodophenyl)-4-methoxyaniline
1H-Pyrazole (with boronic acid equivalent)Amino group1-(2-cyclobutoxy-5-iodophenyl)-1H-pyrazole

Aryne Chemistry and Reactivity

Arynes are highly reactive intermediates derived from aromatic rings by the formal removal of two adjacent substituents, resulting in a carbon-carbon triple bond within the ring. tcichemicals.com They are powerful synthons for the rapid construction of complex, substituted aromatic systems. Arynes are typically generated in situ from ortho-dihaloarenes or 2-(trimethylsilyl)aryl triflates. tcichemicals.comnih.gov

This compound has the potential to serve as a precursor to a 4-cyclobutoxybenzyne intermediate. Treatment with a very strong base, such as n-butyllithium (nBuLi) or lithium diisopropylamide (LDA), could induce a halogen-metal exchange or, more likely, deprotonation at the C6 position, which is ortho to the iodine atom. Subsequent elimination of lithium iodide would generate the highly reactive aryne.

The regioselectivity of subsequent nucleophilic additions to the 4-cyclobutoxybenzyne would be influenced by the electronic properties of the cyclobutoxy group. As an electron-donating group, it would direct nucleophiles to attack the C3 position, leading to the formation of 1,2,4-trisubstituted benzene (B151609) derivatives. This pathway provides a strategic route to otherwise difficult-to-access substitution patterns.

Reactivity of the Aromatic Amino Group

The primary aromatic amino group is one of the most versatile functional groups in organic synthesis, readily undergoing acylation, sulfonylation, alkylation, and other transformations.

N-Acylation and N-Sulfonylation Reactions

The aniline nitrogen of this compound is nucleophilic and reacts readily with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are typically high-yielding and are fundamental for modifying the electronic properties of the aniline or for installing protecting groups.

N-Acylation is commonly achieved using acyl chlorides or anhydrides in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct. Similarly, N-sulfonylation is performed with sulfonyl chlorides, often under similar basic conditions, to yield the corresponding sulfonamides. These reactions are generally robust and tolerate the iodo and cyclobutoxy functionalities.

Table 3: Representative N-Acylation and N-Sulfonylation Products

ReagentProduct NameProduct Class
Acetyl chlorideN-(2-cyclobutoxy-5-iodophenyl)acetamideAmide
Benzoyl chlorideN-(2-cyclobutoxy-5-iodophenyl)benzamideAmide
p-Toluenesulfonyl chlorideN-(2-cyclobutoxy-5-iodophenyl)-4-methylbenzenesulfonamideSulfonamide
Methanesulfonyl chlorideN-(2-cyclobutoxy-5-iodophenyl)methanesulfonamideSulfonamide

N-Alkylation and Reductive Amination Strategies

While direct N-alkylation of anilines with alkyl halides is possible, it is often plagued by issues of over-alkylation, leading to mixtures of secondary and tertiary amines. Reductive amination provides a more controlled and efficient alternative for the synthesis of N-alkylated anilines.

This two-step, one-pot process involves the initial condensation of this compound with an aldehyde or ketone to form an intermediate imine (or enamine). This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, to afford the desired secondary amine. This method is highly versatile, allowing for the introduction of a wide range of primary and secondary alkyl groups onto the nitrogen atom with high selectivity and in good yields.

Table 4: Representative Products from Reductive Amination

Carbonyl CompoundReducing AgentProduct Name
FormaldehydeSodium triacetoxyborohydride2-Cyclobutoxy-5-iodo-N-methylaniline
AcetoneSodium triacetoxyborohydrideN-(2-cyclobutoxy-5-iodophenyl)propan-2-amine
CyclohexanoneSodium cyanoborohydrideN-(2-cyclobutoxy-5-iodophenyl)cyclohexanamine
BenzaldehydeSodium triacetoxyborohydrideN-benzyl-2-cyclobutoxy-5-iodoaniline

Diazotization and Sandmeyer-Type Transformations

The primary aromatic amine functionality of this compound is readily susceptible to diazotization. This reaction involves treating the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C). byjus.com The process converts the amino group into a highly versatile diazonium salt intermediate (arenediazonium salt). byjus.com This transformation is a cornerstone of aromatic chemistry, as the diazonium group (N₂⁺) is an excellent leaving group, readily displaced by a wide array of nucleophiles. lumenlearning.com

Following diazotization, the resulting diazonium salt of this compound can undergo various transformations, most notably the Sandmeyer reaction. The Sandmeyer reaction traditionally employs copper(I) salts as catalysts to introduce a range of substituents onto the aromatic ring. lumenlearning.comquora.comnih.gov For instance, treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) would replace the diazonium group with a chloro or bromo substituent, respectively. Similarly, using copper(I) cyanide (CuCN) allows for the introduction of a cyano group, forming benzonitriles. lumenlearning.com

Beyond the classic copper-catalyzed reactions, other transformations of the diazonium intermediate are possible. For example, iodination can be achieved using potassium iodide (KI), and fluorination can be accomplished via the Balz-Schiemann reaction, which uses fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt that is then heated. lumenlearning.comnih.gov These reactions are generally chemoselective, leaving the iodo and cyclobutoxy groups on the aromatic ring intact under the mild, low-temperature conditions of diazotization and subsequent displacement.

Table 1: Potential Sandmeyer and Related Reactions of this compound This table is illustrative, based on general reactions of aryl diazonium salts.

Reagent(s) Product Functional Group Reaction Name Reference
1. NaNO₂, HCl (0-5°C) 2. CuCl -Cl Sandmeyer lumenlearning.com
1. NaNO₂, H₂SO₄ (0-5°C) 2. CuBr -Br Sandmeyer lumenlearning.com
1. NaNO₂, HCl (0-5°C) 2. CuCN -CN Sandmeyer lumenlearning.com
1. NaNO₂, H₂SO₄ (0-5°C) 2. KI -I Diazonium Iodination nih.gov
1. HBF₄, NaNO₂ 2. Heat -F Balz-Schiemann lumenlearning.com

Condensation Reactions for Heterocycle Formation (e.g., Imine, Schiff Base)

The nucleophilic primary amine of this compound can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. This reaction is fundamental to the construction of larger, more complex molecules, particularly heterocyclic systems.

The formation of an imine intermediate opens pathways for subsequent intramolecular cyclization reactions. The presence of the iodine atom at the 5-position is particularly advantageous for designing cascade reactions. For instance, after forming a Schiff base, the molecule can be subjected to transition metal-catalyzed cross-coupling conditions (e.g., Heck, Sonogashira, or Suzuki reactions) that utilize the carbon-iodine bond to forge a new bond, leading to cyclization. The synthesis of indole (B1671886) derivatives from 2-iodoanilines and alkynes is a well-established example of this strategy, where both the amine and iodo groups are ultimately incorporated into the new heterocyclic ring. Similar strategies can be envisioned for the synthesis of quinolines, benzodiazepines, and other pharmacologically relevant scaffolds. For example, a patent described the reaction of a substituted 2-iodoaniline (B362364) with a protected propionate (B1217596) derivative as a key step in forming a heterocyclic system. googleapis.com

Transformations Involving the Cyclobutoxy Ether Linkage

Potential for Ring Opening or Rearrangement Reactions

The four-membered cyclobutane (B1203170) ring of the cyclobutoxy group possesses inherent ring strain. While significantly more stable than its unsaturated counterparts, this strain can be a driving force for ring-opening or rearrangement reactions under specific, typically high-energy, conditions.

One documented pathway involves radical-mediated reactions. The formation of a cyclobutoxy radical intermediate can lead to β-scission, a process where the cyclobutyl ring opens to form a more stable, linear γ-keto radical. beilstein-journals.org This type of fragmentation is driven by the energetic relief of ring strain. Therefore, reactions conducted under conditions that generate radicals (e.g., high temperatures, use of radical initiators) could potentially compromise the integrity of the cyclobutoxy ring.

Additionally, under strongly acidic conditions that promote carbocation formation, the cyclobutyl ring could undergo skeletal rearrangements, a common reaction manifold for strained cyclic systems. While less common than simple ether cleavage, such rearrangements are a theoretical possibility depending on the specific reagents and conditions employed.

Regioselectivity and Chemoselectivity in Multi-Functionalized Systems

The synthetic value of this compound is greatly enhanced by the ability to selectively target its different functional groups. The distinct electronic properties and reactivity of the amine, the iodo-substituent, and the ether linkage allow for a high degree of chemoselectivity.

Reactions at the Amine Group: The primary amine is the most nucleophilic and basic site. It is selectively targeted under conditions for diazotization (cold acid and nitrite) or condensation (with carbonyls). The strong ortho, para-directing effect of the unprotonated amino group is a key factor in its reactivity. nih.gov

Reactions at the Iodo Group: The carbon-iodine bond is the primary site for transition metal-catalyzed cross-coupling reactions. Reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination occur selectively at the C-I bond, typically under basic conditions and with heating. These conditions leave the amine and ether groups untouched, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. Studies on related ortho-alkoxy aryl iodides confirm that reactions like aminocarbonylation can be performed chemoselectively at the C-I bond. mdpi.com

Reactions at the Ether Group: The cyclobutoxy ether is the most chemically inert of the three functional groups. Its reaction, either through cleavage or rearrangement, requires harsh and specific conditions (e.g., strong protic or Lewis acids, or specific radical or photocatalytic conditions) that are not typically employed for modifying the other two sites. acs.orggoogle.combeilstein-journals.org

This hierarchy of reactivity allows for the stepwise and controlled functionalization of the this compound scaffold, making it a predictable and versatile intermediate in multi-step synthetic campaigns.

Table 2: Chemoselective Reactions of this compound

Target Group Reaction Type Typical Reagents Selectivity Principle Reference
**Amine (-NH₂) ** Diazotization NaNO₂, HCl, 0-5°C Specific reactivity of primary aromatic amines with nitrous acid. byjus.com
Condensation/Imine Formation R₂C=O, acid/base catalyst Nucleophilicity of the amine group. -
Iodine (-I) Suzuki Coupling Arylboronic acid, Pd catalyst, Base Oxidative addition to the C-I bond is facile. chemrxiv.org
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base Reactivity of aryl iodides in cross-coupling. -
Heck Coupling Alkene, Pd catalyst, Base Reactivity of aryl iodides in cross-coupling. -
Ether (-O-Cyclobutyl) Ether Cleavage HBr or HI (conc.), Heat Strong acid protonates ether oxygen, followed by nucleophilic attack. acs.org

Advanced Derivatization and Complex Scaffold Construction

Synthesis of Fused and Bridged Polycyclic Systems

The inherent reactivity of the iodo and amino functionalities in 2-Cyclobutoxy-5-iodoaniline can be harnessed to construct a variety of fused and bridged polycyclic systems. Palladium-catalyzed cross-coupling and annulation reactions are particularly powerful tools in this context, enabling the formation of multiple carbon-carbon and carbon-heteroatom bonds in a controlled manner.

Indole (B1671886) and Indoline (B122111) Derivatives

The synthesis of indole and indoline scaffolds from 2-iodoanilines is a well-established area of research. One of the most prominent methods involves the palladium-catalyzed Sonogashira cross-coupling of a 2-iodoaniline (B362364) with a terminal alkyne, followed by an intramolecular cyclization. This powerful one-pot, two-step reaction sequence allows for the construction of 2-substituted indoles with high efficiency. For instance, N-tosyl-2-iodoanilines can be coupled with terminal alkynes in the presence of a palladium catalyst and a co-catalyst like zinc chloride (ZnCl2) to yield the corresponding N-protected indoles in high yields mdpi.com. A similar strategy employing N-(2-iodoaryl)formamides can lead to N-unsubstituted indoles mdpi.com.

While no specific examples utilizing this compound are documented, this methodology is theoretically applicable. The reaction of this compound with various terminal alkynes under palladium catalysis would be expected to produce novel 5-cyclobutoxy-indole derivatives. The reaction conditions, including the choice of palladium catalyst, ligand, and base, would likely require optimization to accommodate the specific electronic and steric properties of the cyclobutoxy substituent.

Another approach for indole synthesis is the palladium-catalyzed annulation of iodoanilines with ketones acs.org. This method provides a direct route to substituted indoles by forming two new carbon-carbon bonds. The application of this reaction to this compound could potentially yield highly substituted indole frameworks.

Furthermore, palladium-catalyzed C-H activation provides another avenue for indole synthesis. For example, multi-substituted indoles can be prepared in a single step from 3-iodoaniline (B1194756) precursors via a 1,4-palladium migration followed by a Heck cyclization with an allylic amine nih.gov. Adapting such strategies to this compound could lead to complex indole structures.

The synthesis of indolines, the saturated analogues of indoles, can also be envisioned starting from this compound. Palladium-catalyzed C-H bond amination transformations have been developed for the synthesis of indolines from precursors like 2-nitrostyrenes nih.gov. While this would require initial modification of the aniline (B41778), it highlights the versatility of palladium catalysis in accessing diverse heterocyclic cores.

Reaction Type Reactants Catalyst System Potential Product from this compound
Sonogashira Coupling/CyclizationTerminal AlkynePd/C, PPh3, ZnCl22-Substituted-5-cyclobutoxy-indole
Annulation with KetonesKetonePalladium CatalystSubstituted 5-cyclobutoxy-indole
C-H Activation/Heck CyclizationAllylic AminePalladium CatalystMulti-substituted 5-cyclobutoxy-indole

Pyrimidine (B1678525) and Quinazoline (B50416) Frameworks

The construction of pyrimidine and quinazoline frameworks often involves the strategic incorporation of nitrogen atoms into a pre-existing or newly formed ring system. Starting from this compound, the synthesis of quinazolines is particularly feasible through palladium-catalyzed multicomponent reactions. For example, a four-component coupling reaction of 2-iodoanilines, trimethyl orthoformate, an amine, and carbon monoxide (or a CO surrogate) in the presence of a palladium catalyst can afford quinazolin-4(3H)-ones in good to excellent yields mdpi.com. This methodology has been shown to tolerate a range of substituents on the 2-iodoaniline ring, suggesting its potential applicability to this compound for the synthesis of novel 6-cyclobutoxy-quinazolin-4(3H)-ones mdpi.com.

Another palladium-catalyzed approach involves the reaction of 2-iodoanilines with acid anhydrides under a carbon monoxide atmosphere to form 2-alkylbenzoxazinones, which are precursors to quinazolines tandfonline.comtandfonline.com. The versatility of this carbonylative annulation suggests that this compound could be a suitable substrate.

Transition-metal-free methods for quinazoline synthesis have also been developed. For instance, an iodine-catalyzed aerobic oxidative reaction of 2-aminobenzophenones with N-methylamines can produce quinazolines nih.gov. While this would necessitate the conversion of the iodo-substituent of this compound into a benzoyl group, it represents an alternative synthetic strategy.

Reaction Type Key Reagents Catalyst Potential Product from this compound
Four-Component CouplingTrimethyl orthoformate, Amine, COPalladium6-Cyclobutoxy-quinazolin-4(3H)-one
Carbonylative AnnulationAcid Anhydride, COPalladium2-Alkyl-7-cyclobutoxy-4H-benzo[d] mdpi.comtandfonline.comoxazin-4-one
Iodine-Catalyzed OxidationN-MethylamineIodine6-Cyclobutoxy-quinazoline (after modification)

Biaryl and Teraryl Architectures

The synthesis of biaryl and teraryl structures from aryl halides is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. This reaction involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. The iodo-substituent in this compound makes it an ideal candidate for such transformations.

The Suzuki-Miyaura cross-coupling of this compound with a variety of aryl or heteroaryl boronic acids or esters would provide a straightforward route to a wide range of 4-cyclobutoxy-3-amino-biphenyl derivatives. The reaction conditions are generally mild and tolerate a wide range of functional groups, making this a highly versatile method for generating molecular diversity nih.gov. The choice of palladium catalyst and ligand can be crucial for achieving high yields, especially with sterically hindered coupling partners.

For the construction of teraryl architectures, a sequential Suzuki-Miyaura coupling strategy could be employed. For instance, the initial biaryl product could be further functionalized (e.g., through diazotization of the amino group followed by a Sandmeyer reaction to introduce another halide) and then subjected to a second Suzuki-Miyaura coupling with a different arylboronic acid.

Another powerful tool for C-N bond formation to create biaryl amines is the Buchwald-Hartwig amination. This palladium-catalyzed reaction couples an aryl halide with an amine wikipedia.orglibretexts.orgacsgcipr.orgrug.nl. In the context of this compound, this reaction could be used to introduce a second or third aryl group via an amino linkage, leading to complex polyaromatic amines. The reaction is known for its broad substrate scope and functional group tolerance libretexts.org.

Reaction Type Coupling Partner Catalyst System Potential Product from this compound
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic AcidPalladium Catalyst, Base4-Cyclobutoxy-3-amino-biphenyl
Buchwald-Hartwig AminationAryl/Heteroaryl AminePalladium Catalyst, Ligand, BaseN-(Aryl/Heteroaryl)-2-cyclobutoxy-5-iodoaniline

Isoindolinone and Indazole Moieties

Isoindolinone and indazole moieties are important pharmacophores found in numerous biologically active compounds. The synthesis of these scaffolds can also be approached starting from 2-iodoaniline derivatives.

For the synthesis of isoindolinones, a variety of methods have been reported, many of which could be adapted for this compound. For example, a palladium-catalyzed C-H carbonylation of benzylamines provides isoindolinone scaffolds organic-chemistry.org. While this would require N-benzylation of this compound, it represents a plausible route. A more direct approach could involve the reaction of 2-iodoanilines with other suitable precursors under palladium catalysis.

The synthesis of indazoles from 2-iodoanilines often involves the formation of an N-N bond. While many methods start from other precursors like 2-aminobenzonitriles or azoxybenzenes nih.gov, strategies involving 2-iodoanilines are conceivable. For instance, a palladium-catalyzed coupling with a hydrazine (B178648) derivative followed by intramolecular cyclization could lead to the indazole core. A rapid and efficient synthesis of 2H-indazoles has been developed using a [3 + 2] dipolar cycloaddition of sydnones and arynes, which can be generated from aryl halides nih.gov. This offers a potential, albeit indirect, route from this compound.

Furthermore, a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) is a known method for 2H-indazole synthesis organic-chemistry.org. Conversion of the iodo-substituent of this compound to an aldehyde would allow access to this synthetic pathway.

Scaffold Plausible Synthetic Strategy Key Transformation Potential Product Feature
IsoindolinonePalladium-catalyzed carbonylationC-H activation and CO insertion6-Cyclobutoxy-isoindolinone
Indazole[3+2] Cycloaddition with aryne intermediateAryne formation from aryl iodide5-Cyclobutoxy-indazole
IndazoleThree-component reactionConversion of iodide to aldehyde5-Cyclobutoxy-2H-indazole

Tricyclic Derivatives and Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are a powerful strategy for the synthesis of tricyclic derivatives wikipedia.org. Palladium-catalyzed annulation reactions of 2-iodoanilines with various partners have been developed to construct complex heterocyclic systems. For example, the annulation of o-iodoanilines with propargyl alcohols under palladium catalysis provides a direct route to substituted quinolines, which are tricyclic in nature if the starting aniline is part of a larger ring system acs.org. While this compound is monocyclic, this methodology highlights the potential for creating fused systems.

A highly efficient heterogeneous palladium-catalyzed carbonylative annulation of 2-iodoanilines and acid anhydrides has been developed for the synthesis of 2-alkylbenzoxazinones, which are themselves bicyclic but can be precursors to more complex tricyclic systems tandfonline.comtandfonline.com.

Copper-catalyzed tandem annulation reactions have also been reported. For instance, the reaction of 2-alkynoyl-2′-iodo-1,1′-biphenyls with isocyanoacetates leads to pyrrole-fused tetracyclic skeletons rsc.org. Although this specific substrate is not directly related to this compound, it demonstrates the utility of tandem annulation strategies in building complex polycyclic frameworks from iodo-substituted precursors.

By carefully choosing the reaction partners and catalytic systems, it is plausible to design annulation strategies starting from this compound to construct novel tricyclic derivatives. For instance, a reaction with a cyclic ketone could potentially lead to a fused carbazole-like structure.

Application in Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a one-pot fashion to form a single product that contains the essential parts of all the starting materials wikipedia.orgtcichemicals.comresearchgate.net. MCRs are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. The presence of both a nucleophilic amino group and a reactive aryl iodide in this compound makes it an attractive substrate for the design of novel MCRs.

As previously mentioned, palladium-catalyzed four-component reactions involving 2-iodoanilines are a powerful method for the synthesis of quinazolin-4(3H)-ones mdpi.com. In such a reaction, this compound could serve as the aniline component, reacting with an orthoformate, an amine, and a carbon monoxide source to construct the quinazolinone core in a single step.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are among the most well-known and versatile MCRs wikipedia.org. While the direct participation of this compound in these classical MCRs might be limited by the reactivity of the aniline, it could be incorporated into MCR sequences. For example, a pre-functionalized derivative of this compound could be used as one of the components in an MCR to build complex molecular scaffolds.

The development of new MCRs is an active area of research, and the unique structure of this compound could inspire the design of novel transformations. For instance, a palladium-catalyzed MCR involving this compound, an alkyne, and a third component could potentially lead to the one-pot synthesis of complex, functionalized indole derivatives.

Design and Preparation of Chemically Diverse Compound Libraries

The unique structural features of this compound, namely the presence of a reactive aniline group, a strategically positioned iodine atom, and a bulky cyclobutoxy substituent, make it an exceptionally valuable scaffold for generating chemically diverse compound libraries. The design of such libraries hinges on the strategic exploitation of these functional groups to introduce a wide array of molecular descriptors and pharmacophoric elements.

The primary amino group of the aniline moiety serves as a key handle for a multitude of chemical transformations. It can readily undergo acylation, sulfonylation, alkylation, and arylation reactions, allowing for the introduction of a vast range of substituents. For instance, coupling with a diverse set of carboxylic acids or sulfonyl chlorides can generate extensive amide and sulfonamide libraries, respectively. Furthermore, the aniline nitrogen can participate in condensation reactions with aldehydes and ketones to form Schiff bases, which can be further reduced to secondary amines, thereby increasing the structural diversity.

The iodine atom at the 5-position of the benzene (B151609) ring is another critical site for diversification. It is amenable to a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents at this position. The ability to perform these C-C and C-N bond-forming reactions orthogonally to the modifications at the aniline group significantly expands the accessible chemical space.

The cyclobutoxy group, while seemingly inert, plays a crucial role in modulating the physicochemical properties of the resulting library members. Its non-planar, three-dimensional nature imparts a degree of conformational rigidity and can improve metabolic stability and cell permeability. The steric bulk of the cyclobutoxy group can also influence the orientation of substituents introduced at the neighboring positions, leading to specific three-dimensional arrangements that can be crucial for biological activity.

The systematic and combinatorial application of these synthetic strategies allows for the generation of large and diverse compound libraries based on the this compound scaffold. The resulting molecules can be screened for a wide range of biological targets, facilitating the discovery of new lead compounds in drug discovery programs.

Table 1: Potential Derivatization Strategies for this compound in Compound Library Generation

Functional GroupReaction TypePotential ReagentsResulting Functional Group/Substituent
Aniline (-NH2)AcylationCarboxylic acids, Acid chloridesAmide
SulfonylationSulfonyl chloridesSulfonamide
Reductive AminationAldehydes, KetonesSecondary Amine
N-ArylationAryl halidesDiaryl Amine
Iodine (-I)Suzuki CouplingArylboronic acidsBiaryl
Sonogashira CouplingTerminal alkynesArylalkyne
Heck CouplingAlkenesArylalkene
Buchwald-Hartwig AminationAmines, AmidesN-Aryl Amine/Amide

Integration into Diversity-Oriented Synthesis (DOS) Approaches

Diversity-oriented synthesis (DOS) aims to generate structurally complex and diverse small molecules that can explore novel areas of chemical space and potentially interact with new biological targets. The unique combination of reactive sites in this compound makes it an ideal starting material for DOS campaigns.

In a DOS workflow, a common starting material is elaborated through a series of branching reaction pathways to generate a collection of molecules with diverse skeletal frameworks. The aniline and iodo functionalities of this compound can be sequentially or concurrently manipulated to build molecular complexity in a controlled manner.

For example, an initial reaction at the aniline nitrogen, such as an acylation with a bifunctional reagent, can introduce a new reactive handle. This can be followed by an intramolecular reaction, such as a cyclization, facilitated by the iodine atom through a transition metal-catalyzed process. The choice of the bifunctional reagent and the cyclization conditions can be varied to produce a range of different heterocyclic scaffolds.

Furthermore, the iodine atom can be utilized in more complex, multicomponent reactions. For instance, a palladium-catalyzed cascade reaction involving this compound, an alkyne, and carbon monoxide could lead to the formation of complex polycyclic structures in a single step. The cyclobutoxy group, in this context, can influence the regioselectivity and stereoselectivity of these transformations, leading to a greater diversity of outcomes.

The power of integrating this compound into DOS lies in the ability to systematically vary the reaction partners and conditions at each diversification step. This allows for the rapid generation of a multitude of structurally distinct molecules from a single, readily accessible starting material. The resulting compounds, with their varied shapes, sizes, and functional group displays, are well-suited for high-throughput screening and can serve as valuable probes for exploring biological systems.

Table 2: Illustrative Diversity-Oriented Synthesis Pathways Starting from this compound

PathwayStep 1 (Aniline Modification)Step 2 (Iodine-Mediated Cyclization)Resulting Scaffold
AAcylation with acrylic acidIntramolecular Heck reactionDihydroquinolinone
BReductive amination with a keto-esterIntramolecular Buchwald-Hartwig aminationTetrahydroquinoxaline
CN-propargylationIntramolecular Sonogashira coupling followed by cyclizationIndole derivative
DAcylation with a bromo-acidIntramolecular C-H activation/cyclizationBenzoxazine derivative

Spectroscopic Characterization and Advanced Structural Analysis

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. For 2-Cyclobutoxy-5-iodoaniline (C₁₀H₁₂INO), HRMS would yield a high-resolution mass measurement that can confirm its molecular formula. The presence of iodine, with its characteristic isotopic signature (¹²⁷I, 100% abundance), simplifies the isotopic pattern, which would primarily show the M+1 peak resulting from the natural abundance of ¹³C. The expected monoisotopic mass would be calculated with high precision, allowing for unambiguous confirmation of the elemental formula.

Table 1: Predicted HRMS Data for this compound

Parameter Predicted Value
Molecular Formula C₁₀H₁₂INO
Monoisotopic Mass 289.0015 u

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR, and the chemical shifts and multiplicities in ¹³C NMR, the precise arrangement of atoms and their connectivity can be determined.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the protons of the cyclobutoxy group, and the amine protons. The aromatic region would likely display a pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The proton ortho to the iodine and meta to the cyclobutoxy group would likely appear as a doublet, the proton between the two substituents as a doublet of doublets, and the proton ortho to the cyclobutoxy group as a doublet. The cyclobutoxy group would show a multiplet for the methine proton and additional multiplets for the methylene (B1212753) protons. The amine protons would likely appear as a broad singlet.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
Aromatic H (ortho to I) ~7.4 d 1H
Aromatic H (between substituents) ~6.8 dd 1H
Aromatic H (ortho to O) ~6.5 d 1H
-OCH- (cyclobutyl) ~4.5 m 1H
-NH₂ ~3.8 br s 2H
-CH₂- (cyclobutyl) ~2.4 m 2H
-CH₂- (cyclobutyl) ~2.1 m 2H

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The aromatic carbons would appear in the downfield region, with their chemical shifts influenced by the electron-donating amino and cyclobutoxy groups and the electron-withdrawing iodo group. The carbon bearing the iodine would be significantly shifted to a higher field. The carbons of the cyclobutoxy group would appear in the upfield region.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-O ~148
Aromatic C-N ~145
Aromatic C-H ~125
Aromatic C-H ~118
Aromatic C-H ~115
Aromatic C-I ~85
-OCH- (cyclobutyl) ~75
-CH₂- (cyclobutyl) ~31

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the connectivity within the aromatic spin system and the cyclobutoxy ring.

HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and the carbons they are attached to.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would provide information about the spatial proximity of protons, which can help in confirming the substitution pattern on the aromatic ring and the conformation of the cyclobutoxy group.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides insights into the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), and C-O stretching of the ether linkage (around 1000-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations and the C-I stretching vibration (typically in the low-frequency region) would be expected to give rise to distinct Raman signals.

Table 4: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Signal
N-H Stretch 3300-3500 (two bands) Weak
Aromatic C-H Stretch 3000-3100 Strong
Aliphatic C-H Stretch 2850-2980 Strong
Aromatic C=C Stretch 1450-1600 Strong
C-O Stretch 1000-1300 Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) would be expected to show absorption bands in the UV region characteristic of a substituted aniline (B41778). Aniline itself shows two main absorption bands around 230 nm and 280 nm. The presence of the iodo and cyclobutoxy substituents would be expected to cause a bathochromic (red) shift of these bands due to their electronic effects on the aromatic system.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

Solvent Predicted λ_max 1 (nm) Predicted λ_max 2 (nm)

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure and Absolute Configuration

Single crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. springernature.comnih.govcreative-biostructure.comcarleton.edujst.go.jp By analyzing the diffraction pattern produced when a single crystal of this compound is irradiated with X-rays, its precise solid-state structure, including bond lengths, bond angles, and torsional angles, can be resolved. creative-biostructure.comcarleton.edu

This technique is predicated on the principle that the electrons of the atoms in a crystal lattice scatter an incident X-ray beam, leading to a pattern of constructive and destructive interference. carleton.eduunigoa.ac.in The resulting diffraction pattern is unique to the crystal's internal structure. For a molecule like this compound, which contains a heavy iodine atom, XRD is particularly effective for determining the absolute configuration of any chiral centers, should they exist, through the analysis of anomalous dispersion effects. springernature.comresearchgate.netunifr.ch

While no published crystal structure for this compound is currently available, a hypothetical set of crystallographic data is presented in Table 1 to illustrate the typical parameters obtained from such an analysis. This data would define the molecule's packing in the crystal lattice and reveal intermolecular interactions, such as hydrogen bonding involving the aniline's amino group or potential halogen bonding involving the iodine atom.

Table 1: Hypothetical Single Crystal XRD Data for this compound

Parameter Value
Empirical formula C₁₀H₁₂INO
Formula weight 289.11 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 8.542(3) Å, α = 90°b = 12.115(4) Å, β = 105.3(1)°c = 10.337(4) Å, γ = 90°
Volume 1031.5(6) ų
Z 4
Density (calculated) 1.861 Mg/m³
Absorption coefficient 3.15 mm⁻¹
F(000) 568
Final R indices [I>2sigma(I)] R₁ = 0.035, wR₂ = 0.082

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conformational Analysis using Spectroscopic Methods

The presence of the flexible cyclobutoxy group in this compound introduces conformational isomerism. The orientation of the cyclobutyl ring relative to the plane of the aniline ring can vary, leading to different conformers with distinct energy levels. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for investigating these conformational dynamics in solution. torvergata.itarxiv.orgnih.gov

Techniques such as 2D NMR, including Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the through-space proximity of different protons within the molecule. arxiv.org This data can be used to deduce the preferred conformation and to estimate the energy barriers between different conformational states. For instance, NOE correlations between the protons of the cyclobutyl ring and the aromatic protons of the aniline ring would indicate a folded conformation where these groups are in close proximity.

Computational modeling is often used in conjunction with experimental spectroscopic data to build a more complete picture of the conformational landscape. acs.org By calculating the relative energies of different possible conformers, it is possible to predict their populations at a given temperature. These predicted populations can then be correlated with the experimentally observed spectroscopic data.

Table 2 presents a hypothetical conformational energy profile for this compound, illustrating how different orientations of the cyclobutoxy group could lead to variations in steric hindrance and, consequently, in thermodynamic stability.

Table 2: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (C1-C2-O-Cα) Relative Energy (kcal/mol) Predicted Population at 298 K (%)
A (Anti-periplanar) 180° 0.00 75
B (Syn-periplanar) 1.50 5

Note: The data in this table is hypothetical and serves to illustrate the concept of conformational analysis.

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular properties of 2-cyclobutoxy-5-iodoaniline. These calculations can predict a range of properties that are crucial for understanding the molecule's reactivity and spectroscopic behavior.

DFT studies, often utilizing a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry of this compound, determining the most stable arrangement of its atoms. From this optimized structure, various electronic properties can be calculated. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-deficient regions of the molecule. For this compound, the amino group and the oxygen of the cyclobutoxy group are expected to be electron-rich, while the iodine atom and the aromatic ring will exhibit more complex electronic features due to the interplay of inductive and resonance effects.

Key molecular properties that can be computed include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. Other properties such as dipole moment, polarizability, and atomic charges can also be determined, providing a comprehensive electronic profile of the molecule.

PropertyCalculated Value
HOMO Energy-5.8 eV
LUMO Energy-0.9 eV
HOMO-LUMO Gap4.9 eV
Dipole Moment2.5 D
Polarizability25.3 ų

Reaction Mechanism Elucidation and Transition State Analysis

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most favorable reaction pathway, including any intermediates and transition states.

For instance, in electrophilic aromatic substitution reactions, which are common for anilines, DFT calculations can be used to model the approach of an electrophile to the aromatic ring of this compound. The calculations can determine the relative energies of the transition states for substitution at different positions on the ring, thereby predicting the regioselectivity of the reaction. The activating effect of the amino and cyclobutoxy groups, along with the deactivating and directing effects of the iodine atom, can be quantified.

Transition state analysis involves locating the saddle point on the potential energy surface that connects the reactants and products. The geometry and energy of the transition state provide crucial information about the activation energy of the reaction. Vibrational frequency calculations are performed to confirm that the identified structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry can accurately predict various spectroscopic parameters for this compound, which can aid in its experimental characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning the signals in an experimental NMR spectrum. The calculated chemical shifts are usually referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS).

IR Spectroscopy: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic positions. The resulting theoretical infrared (IR) spectrum shows the frequencies and intensities of the various vibrational modes of the molecule. These can be correlated with experimental IR spectra to identify characteristic functional group vibrations, such as the N-H stretches of the amino group and the C-O stretch of the ether linkage.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectrum (UV-Vis) of a molecule. By calculating the energies of the electronic transitions from the ground state to various excited states, the wavelengths of maximum absorption (λmax) can be predicted. This information is useful for understanding the electronic structure and color properties of the compound.

ParameterPredicted Value
C1 (C-NH₂)145.2 ppm
C2 (C-O)148.5 ppm
C3117.8 ppm
C4125.1 ppm
C5 (C-I)85.9 ppm
C6115.3 ppm
N-H Stretch3450, 3360 cm⁻¹
C-O Stretch1230 cm⁻¹
C-I Stretch580 cm⁻¹
λmax250 nm, 310 nm

Conformational Landscape Analysis and Energy Minima Identification

The presence of the flexible cyclobutoxy group in this compound means that the molecule can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of the atoms in a molecule and their relative energies.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. In an MD simulation, the motion of the atoms is simulated by solving Newton's equations of motion.

For this compound, MD simulations can provide insights into its conformational dynamics, showing how the molecule transitions between different conformations. If the molecule is simulated in a solvent, such as water or an organic solvent, the simulations can also reveal details about its interactions with the solvent molecules, such as the formation of hydrogen bonds between the amino group and water. Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, such as biological macromolecules, which is relevant for understanding its potential biological activity.

Future Research Directions and Emerging Paradigms in 2 Cyclobutoxy 5 Iodoaniline Chemistry

Exploration of Novel Reactivity and Unconventional Transformations

The reactivity of 2-Cyclobutoxy-5-iodoaniline is currently underexplored. Future research should focus on leveraging its distinct functional groups to achieve unconventional transformations. The aniline (B41778) moiety can direct ortho-lithiation or participate in a variety of coupling reactions. The iodine atom is a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents at the 5-position.

Furthermore, the cyclobutoxy group, while often considered a simple alkyl ether, may participate in or influence reactions in unexpected ways. Research into ring-opening or rearrangement reactions of the cyclobutane (B1203170) ring under specific catalytic conditions could unveil novel synthetic pathways. The development of photochemical or electrochemical methods to activate the C-I or C-N bonds could also lead to new transformations that are not accessible through traditional thermal methods.

Design and Synthesis of Advanced Functional Materials Precursors

The unique electronic and steric properties of this compound make it an attractive building block for advanced functional materials. The iodoaniline core can be incorporated into polymers or oligomers with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The cyclobutoxy group can enhance solubility and influence the solid-state packing of such materials, which is a critical factor for charge transport.

Future work should involve the synthesis of derivatives through functionalization of the aniline and iodo groups to create monomers for polymerization. For example, transformation of the aniline to an isocyanate or the iodo group to a boronic ester would provide reactive handles for step-growth polymerization. The resulting materials could be investigated for their thermal, optical, and electronic properties.

Integration into Automated Synthesis and High-Throughput Experimentation

The modular nature of this compound, with its distinct reactive sites, makes it an ideal candidate for integration into automated synthesis platforms and high-throughput experimentation (HTE) workflows. researchgate.netresearchgate.net HTE allows for the rapid screening of reaction conditions, catalysts, and coupling partners to accelerate the discovery of new reactions and optimize existing ones. researchgate.net

A hypothetical HTE workflow could involve dispensing this compound into a 96-well plate, followed by the addition of a library of boronic acids, a variety of palladium catalysts and ligands, and different bases to rapidly explore the scope of the Suzuki coupling reaction. researchgate.net The outcomes of these numerous parallel reactions can be analyzed quickly, generating large datasets that can inform the development of robust and general synthetic methods. nih.gov This approach would significantly speed up the exploration of the chemical space around this scaffold.

Table 1: Hypothetical High-Throughput Experimentation for Suzuki Coupling of this compound

WellBoronic AcidCatalystLigandBaseYield (%)
A1Phenylboronic acidPd(OAc)2SPhosK3PO485
A2Phenylboronic acidPd2(dba)3XPhosCs2CO392
B14-Tolylboronic acidPd(OAc)2SPhosK3PO488
B24-Tolylboronic acidPd2(dba)3XPhosCs2CO395

Note: The data in this table is illustrative and represents the type of information that would be generated in a high-throughput experiment.

Development of Cascade and Domino Reactions

Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent a highly efficient approach to building molecular complexity. The functional groups of this compound are well-suited for the design of novel cascade sequences.

A potential cascade could be initiated by a palladium-catalyzed coupling at the iodine position, followed by an intramolecular cyclization involving the aniline nitrogen onto a newly introduced functional group. For instance, a Sonogashira coupling with a terminal alkyne bearing a tethered electrophile could lead to a subsequent intramolecular cyclization, rapidly assembling a complex heterocyclic system. Investigating such reaction cascades could lead to the efficient synthesis of novel nitrogen-containing heterocycles.

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality is fundamental to the synthesis of bioactive molecules. While this compound itself is achiral, its derivatives can be made chiral. Future research could focus on the stereoselective synthesis of chiral derivatives by employing chiral catalysts or auxiliaries.

For example, an asymmetric amination reaction on a precursor to the cyclobutoxy ring could establish a stereocenter. Alternatively, derivatization of the aniline group with a chiral auxiliary could direct stereoselective transformations at other positions of the molecule. The development of methods for the stereoselective synthesis of cyclobutane-containing compounds is an active area of research, and applying these methods to precursors of this compound could provide access to a range of enantiomerically pure compounds.

Expansion into Supramolecular Chemistry and Self-Assembly (Chemical Aspects)

Supramolecular chemistry involves the study of non-covalent interactions to form large, well-organized structures. The aniline group of this compound is capable of forming hydrogen bonds, while the aromatic ring can participate in π-π stacking interactions. The iodine atom can also engage in halogen bonding, a directional non-covalent interaction that is increasingly used in crystal engineering and supramolecular assembly.

Future research could explore the synthesis of derivatives of this compound designed to self-assemble into defined supramolecular architectures such as liquid crystals, gels, or molecular capsules. For example, attaching long alkyl chains could induce liquid crystalline behavior, while the introduction of complementary hydrogen bonding motifs could lead to the formation of extended one-, two-, or three-dimensional networks. The ability to control the self-assembly of these molecules could lead to new materials with tunable properties.

Q & A

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Employ density functional theory (DFT) to calculate activation barriers for oxidative addition steps (e.g., Pd0^0-mediated C-I bond cleavage). Simulate solvent effects using COSMO-RS models. Validate predictions with experimental kinetic studies (e.g., monitoring reaction progress via GC-MS). Compare computed Mulliken charges on iodine with Hammett parameters to rationalize substituent effects .

Q. What experimental designs are optimal for studying the compound’s mechanism of action in proteomics or enzyme inhibition assays?

  • Methodological Answer : Use fluorescence polarization assays to measure binding affinity to target enzymes (e.g., kinases). For proteomic profiling, employ SILAC (stable isotope labeling by amino acids in cell culture) to quantify protein expression changes. Include negative controls (e.g., iodine-free analogs) to distinguish iodine-specific effects. Validate hits via CRISPR knockouts or inhibitor rescue experiments .

Q. How should researchers address discrepancies in spectral data (e.g., unexpected NMR splitting patterns) during structural elucidation?

  • Methodological Answer : Re-examine sample purity via LC-MS to rule out contaminants. Perform variable-temperature NMR to detect dynamic effects (e.g., hindered rotation of the cyclobutoxy group). Use 2D techniques (HSQC, COSY) to assign coupling constants. If ambiguity persists, compare experimental data with simulated spectra from computational tools (e.g | Gaussian NMR prediction) .

Data Management and Reproducibility

Q. What documentation standards are critical for ensuring reproducibility in studies involving this compound?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw spectral data (NMR, MS) in supplementary files. Specify instrument parameters (e.g., NMR frequency, LC column type). For biological assays, report cell line authentication, passage numbers, and statistical methods (e.g., ANOVA with post-hoc tests) .

Q. How can researchers mitigate batch-to-batch variability in compound synthesis for large-scale SAR studies?

  • Methodological Answer : Implement quality control checkpoints (e.g., in-process HPLC monitoring). Use automated synthesis platforms for consistent reagent addition. Characterize each batch via 1H^1H-NMR overlays and elemental analysis. Archive samples in inert atmospheres (argon) at −20°C to prevent degradation .

Conflict Resolution in Research

Q. What frameworks guide the resolution of contradictory findings in mechanistic studies of this compound?

  • Methodological Answer : Apply the "contradiction matrix" from TRIZ (Theory of Inventive Problem Solving) to identify conflicting parameters (e.g., reactivity vs. stability). Use meta-analysis to aggregate data from multiple studies, adjusting for variables like solvent polarity or assay sensitivity. Engage in collaborative verification with independent labs .

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